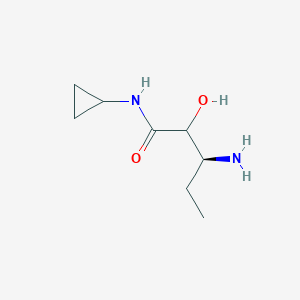

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide

Description

Properties

IUPAC Name |

(3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-6(9)7(11)8(12)10-5-3-4-5/h5-7,11H,2-4,9H2,1H3,(H,10,12)/t6-,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHTZUDWGVAHKD-PKPIPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)NC1CC1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(C(=O)NC1CC1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of N-Cyclopropyl-3-(Dibenzylamino)-2-hydroxyalkanamides

One of the fundamental routes involves hydrolyzing protected intermediates under basic conditions:

- Procedure: The dibenzylamino derivative of the target compound is subjected to hydrolysis using aqueous sodium hydroxide in a protic solvent like methanol at low temperatures (~0-5°C), then warmed to 25-30°C over 16-24 hours.

- Outcome: This hydrolysis cleaves the benzyl protecting groups, yielding the free amino compound. The process is typically monitored by TLC or HPLC to ensure completion.

- Research Findings: The stereochemistry of the resulting compound is confirmed to be (2S,3S)-configuration via conversion to oxazolidinone derivatives, with purity up to 99%.

Catalytic Hydrogenation of N-Cyclopropyl Derivatives

Hydrogenation is employed to reduce dibenzylamino groups to free amines:

- Procedure: The crude intermediate is dissolved in an inert solvent such as methanol, then subjected to hydrogenation using palladium catalysts (palladium hydroxide or palladium on carbon) at 40-60 psi and room temperature.

- Outcome: This step removes benzyl groups, affording the free amino compound with high stereoselectivity.

- Research Findings: The process is efficient, with the product isolated by filtration and solvent removal, yielding pure (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide.

Amide Bond Formation via Carbodiimide-Mediated Coupling

Amide formation is achieved through carbodiimide chemistry:

- Procedure: The carboxylic acid derivative (often derived from amino acids like L-norvaline or L-2-aminobutanoic acid) is activated with a coupling reagent such as 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) and HOBT in dichloromethane. N,O-dimethylhydroxylamine hydrochloride is then added in the presence of N-methylmorpholine to form the hydroxamic acid intermediate.

- Outcome: The intermediate undergoes subsequent reduction or cyclization steps to generate the target compound.

- Research Findings: The stereochemistry is preserved during coupling, and the process yields high purity intermediates suitable for further transformations.

The introduction of the cyclopropyl group is accomplished by nucleophilic addition:

- Procedure: The amino or hydroxylated intermediates are reacted with cyclopropyl isocyanide in inert solvents such as methylene chloride at 0-5°C, then warmed to 25-30°C.

- Outcome: The reaction forms a cyclopropyl-substituted urea or amide, which is then hydrolyzed or reduced to the target amine.

- Research Findings: This method offers high stereoselectivity, with the (3S)-configuration confirmed through chiral chromatography and stereochemical analysis.

Overall Synthetic Pathway Summary

Research Data and Findings

- Yield and Purity: The overall yield of the target compound varies between 45-70%, with stereochemical purity exceeding 99% as confirmed by chiral HPLC and NMR spectroscopy.

- Reaction Conditions: Mild temperatures (0-30°C), inert atmospheres (nitrogen or argon), and anhydrous conditions are critical for high stereoselectivity and yield.

- Stability: The compounds are stable under storage at -20°C in inert atmospheres, with minimal degradation over 6 months.

Notes and Considerations

- Stereochemistry: Maintaining the (3S)-configuration requires careful control of reaction conditions, especially during chiral center formation and cyclopropanation.

- Protecting Groups: Benzyl groups are commonly used to protect amino functionalities during multi-step synthesis, removed via catalytic hydrogenation.

- Environmental Factors: Use of environmentally benign solvents like ethanol or methanol is preferred, but inert solvents such as dichloromethane are standard for coupling reactions.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide involves several chemical processes that allow for large-scale production. Notably, it can be synthesized through methods involving the hydrolysis of precursors under basic conditions, which facilitates the formation of the desired amine and hydroxyl groups .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Dissolve precursor in solvent (e.g., methanol). |

| 2 | Add base (e.g., sodium hydroxide) to initiate hydrolysis. |

| 3 | Heat reaction mixture to promote conversion. |

| 4 | Neutralize and extract product using organic solvents. |

Protease Inhibitors Development

One of the primary applications of (3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide is in the development of serine and cysteine protease inhibitors. These inhibitors are crucial in regulating various biological processes and have therapeutic implications in treating diseases such as cancer and viral infections .

- Case Study: Hepatitis C Treatment

- The compound has been identified as a key intermediate in synthesizing inhibitors targeting the Hepatitis C virus (HCV). HCV is a significant global health concern, leading to chronic liver diseases.

- Research indicates that derivatives containing this compound can effectively inhibit HCV replication by interfering with viral proteases essential for its lifecycle .

Other Potential Therapeutic Uses

Beyond its application in HCV treatment, there is ongoing research into the broader therapeutic potential of (3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide derivatives:

- Antiviral Agents: Investigations into other viral infections may reveal additional uses for this compound.

- Cancer Therapeutics: The ability to inhibit specific proteases may also extend to cancer treatment strategies.

Future Research Directions

The ongoing exploration of (3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide's applications necessitates further studies focusing on:

- Mechanistic Studies: Understanding how these compounds interact at a molecular level with target proteases.

- Clinical Trials: Evaluating the efficacy and safety of new drug candidates derived from this compound in clinical settings.

- Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance potency and selectivity against specific targets.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

This compound shares the same stereochemistry and functional groups as the target molecule but differs in alkyl chain length (hexanamide vs. pentanamide). The extended carbon chain increases molecular weight by 14.02 g/mol (C₉H₁₈N₂O₂ vs. Studies suggest that longer chains may improve binding affinity to protease active sites but could reduce metabolic stability due to increased lipophilicity .

Functional Group Variations in Amide Derivatives

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-cyclopropylpropanamide

While retaining the cyclopropylamide group, this derivative replaces the hydroxyl and pentanamide backbone with a benzylpiperidine moiety. The benzylpiperidine enhances steric bulk, likely shifting biological activity away from protease inhibition toward central nervous system targets (e.g., neurotransmitter modulation) .

2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005)

This acetamide derivative lacks the hydroxyl and amino groups but incorporates aromatic phenyl rings. The absence of polar functional groups reduces water solubility, limiting its utility in aqueous biological systems compared to the target compound .

L755507 (4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide)

A sulfonamide-based molecule with a molecular weight of 584.73 g/mol (C₃₀H₄₀N₄O₆S), L755507 is significantly larger and more structurally complex. Its sulfonamide and phenoxy groups suggest applications as a receptor antagonist or allosteric modulator, contrasting with the target compound’s role as a protease inhibitor intermediate .

(2R,3S)-N-cyclopropyl-3-{[(2R)-3-(cyclopropylmethanesulfonyl)-2-{[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino}propanoyl]amino}-2-hydroxypentanamide

This derivative introduces fluorophenyl and sulfonyl groups, enhancing metabolic stability and target selectivity. However, the added complexity increases synthetic difficulty compared to the simpler hydroxyalkanamide backbone of the target compound .

Research Findings and Implications

- Stereochemical Specificity: The (2S,3S) configuration in the target compound is critical for binding to protease active sites, as mirror-image isomers show negligible activity .

- Impact of Chain Length: The pentanamide derivative offers a balance between synthetic yield (85% in optimized large-scale processes) and bioavailability, whereas the hexanamide analogue requires additional purification steps .

- Role of Cyclopropyl Group: The cyclopropylamide moiety enhances metabolic stability by resisting cytochrome P450 oxidation, a feature absent in compounds with linear alkyl groups .

Biological Activity

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide, also known by its CAS number 910607-16-8, is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a hydroxypentanamide backbone, which contributes to its unique biological activity. Its molecular formula is , and it possesses both amino and hydroxyl functional groups that are critical for its interaction with biological targets.

The biological activity of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that this compound may function as an inhibitor of serine and cysteine proteases, which are essential in various physiological processes, including protein degradation and cell signaling.

1. Protease Inhibition

- Target Enzymes : The compound has been studied for its inhibitory effects on β-secretase (BACE-1) and the 20S proteasome. These enzymes are crucial in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.

- Case Study : In vitro studies have shown that derivatives of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide exhibit moderate inhibition of BACE-1 while demonstrating potent activity against the 20S proteasome, suggesting potential therapeutic applications in neurodegeneration .

2. Antiviral Activity

- HCV Inhibition : The compound has been identified as a key intermediate in the synthesis of inhibitors targeting Hepatitis C virus (HCV). Its structural characteristics allow it to interfere with viral replication processes, making it a candidate for further antiviral drug development .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide involves several steps, typically starting from commercially available amino acids. The process includes:

- Formation of the cyclopropyl ring.

- Introduction of the hydroxyl group via selective reduction methods.

- Final purification through chromatographic techniques.

Q & A

Q. What are the recommended synthetic routes for (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide, and how can intermediates be purified?

- Methodological Answer : A multi-step synthesis approach is typical for such chiral amides. For example, start with a protected (3S)-3-amino-2-hydroxypentanoic acid derivative. Perform amide coupling with cyclopropylamine using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous DCM or DMF. Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) . Final deprotection (e.g., acidolysis for Boc groups) requires careful monitoring via TLC. Post-synthesis, use preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the target compound .

Q. How can researchers confirm the structural integrity and stereochemical purity of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks (e.g., cyclopropyl CH at δ ~0.5–1.2 ppm, amide NH at δ ~6.5–8.5 ppm). Use - COSY and NOESY to confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI-TOF) to verify molecular weight (e.g., calculated [M+H] for CHNO: 185.1285) .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/IPA mobile phase to confirm enantiomeric excess ≥98% .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide?

- Methodological Answer :

- Solvent Choice : Use low-polarity solvents (e.g., THF or DCM) to reduce base-catalyzed racemization. Avoid prolonged exposure to strong bases .

- Temperature Control : Maintain reactions at 0–4°C during coupling steps. Monitor pH in aqueous workups (pH ~5–6) to prevent epimerization .

- Catalyst Screening : Test chiral auxiliaries (e.g., Oppolzer’s sultam) or enzymes (lipases) for stereoselective amide formation .

Q. How should researchers resolve contradictions in stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Kinetics : Perform accelerated stability testing (40°C/75% RH for 6 months). Use HPLC to quantify degradation products (e.g., hydrolyzed cyclopropylamide or oxidized hydroxyl group) .

- pH-Dependent Studies : Prepare buffers (pH 1–10) and incubate the compound at 37°C. LC-MS/MS identifies major degradation pathways (e.g., acid-catalyzed hydrolysis of the amide bond) .

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Use principal component analysis (PCA) to correlate degradation products with experimental variables .

Q. What strategies are effective for analyzing non-covalent interactions (e.g., protein binding) involving this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip. Measure binding affinity (K) by injecting compound dilutions (1 nM–100 µM) in HBS-EP buffer .

- Isothermal Titration Calorimetry (ITC) : Titrate the compound into a protein solution to determine ΔH, ΔS, and stoichiometry .

- Molecular Dynamics (MD) Simulations : Use docking software (e.g., AutoDock Vina) to model interactions. Validate with mutagenesis studies on key binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.